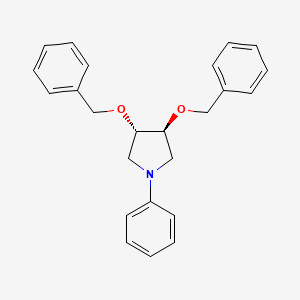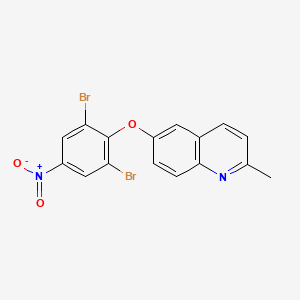
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 2,6-dibromo-4-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-nitrophenol to produce 2,6-dibromo-4-nitrophenol . This intermediate is then reacted with 2-methylquinoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could result in various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-nitrophenol: A precursor in the synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline.
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: Another compound with a similar phenoxy group but different core structure.
Propiedades
Número CAS |
918946-07-3 |
|---|---|
Fórmula molecular |
C16H10Br2N2O3 |
Peso molecular |
438.07 g/mol |
Nombre IUPAC |
6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline |
InChI |
InChI=1S/C16H10Br2N2O3/c1-9-2-3-10-6-12(4-5-15(10)19-9)23-16-13(17)7-11(20(21)22)8-14(16)18/h2-8H,1H3 |
Clave InChI |
ZGOXHENPFRSYQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


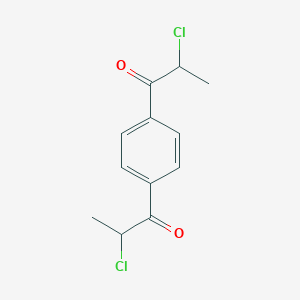
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

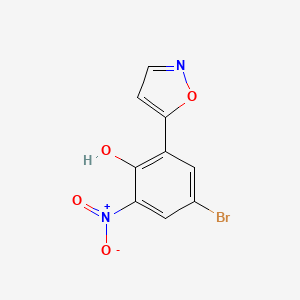

![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
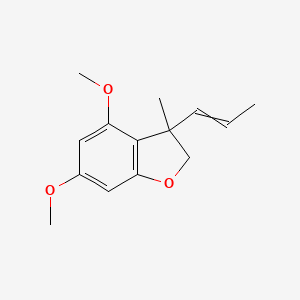
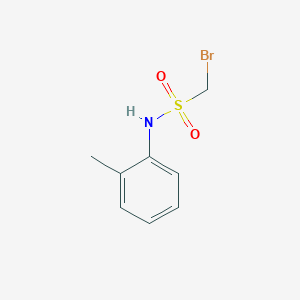
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
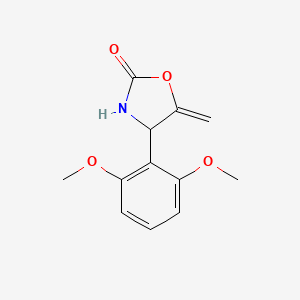
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)

